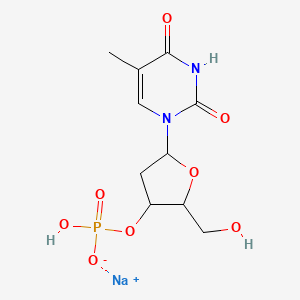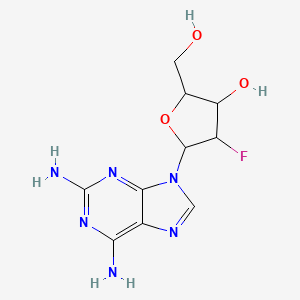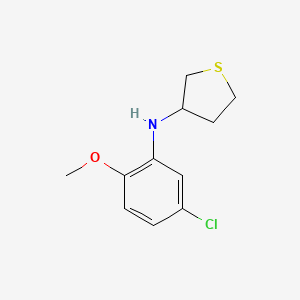
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH is a synthetic peptide composed of carbobenzoxy (Cbz)-protected amino acids: alanine (Ala), proline (Pro), and tyrosine (Tyr). This compound is often used in peptide synthesis and research due to its stability and the protective Cbz group, which prevents unwanted side reactions during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of tyrosine using the Cbz group. This is followed by the sequential addition of proline and alanine, each protected by the Cbz group. The final product is obtained after deprotection and purification.
Protection of Tyrosine: Tyrosine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form Cbz-Tyr-OH.
Coupling with Proline: Cbz-Tyr-OH is then coupled with Cbz-Pro-OH using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form Cbz-Tyr-Pro-OH.
Addition of Alanine: The final step involves coupling Cbz-Tyr-Pro-OH with Cbz-Ala-OH under similar conditions to yield this compound.
Deprotection: The Cbz groups are removed using hydrogenation in the presence of a palladium catalyst to obtain the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin, allowing for easy purification and handling.
化学反应分析
Types of Reactions
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The Cbz protecting groups can be removed by catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products
Hydrolysis: Yields Cbz-DL-Ala, Cbz-DL-Pro, and Cbz-DL-Tyr.
Oxidation: Yields dityrosine or other oxidized tyrosine derivatives.
Reduction: Yields the deprotected peptide, DL-Ala-DL-Pro-DL-Tyr.
科学研究应用
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.
Biological Studies: Serves as a model peptide for studying protein folding, stability, and interactions.
Drug Development: Used in the design and synthesis of peptide-based drugs and inhibitors.
Industrial Applications: Employed in the production of peptide-based materials and biopolymers.
作用机制
The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The Cbz group provides stability and prevents premature degradation, allowing the peptide to reach its target site effectively.
相似化合物的比较
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can be compared with other similar peptides such as:
Cbz-DL-Ala-DL-Pro-DL-Phe-OH: Similar structure but with phenylalanine (Phe) instead of tyrosine (Tyr). It has different biochemical properties and applications.
Cbz-DL-Ala-DL-Pro-DL-Ser-OH: Contains serine (Ser) instead of tyrosine, leading to different reactivity and biological activity.
Cbz-DL-Ala-DL-Pro-DL-Leu-OH: Leucine (Leu) replaces tyrosine, altering the peptide’s hydrophobicity and interaction with other molecules.
The uniqueness of this compound lies in the presence of tyrosine, which can undergo specific reactions such as phosphorylation, making it valuable in studying signal transduction pathways.
属性
分子式 |
C25H29N3O7 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33) |
InChI 键 |
BZZSGOXWDYSEQB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)


![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)
![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)


![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)



![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)

![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
